4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one
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Overview
Description
4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 4th position, a chlorophenyl group at the 6th position, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
Scientific Research Applications
4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. For instance, its potential as an enzyme inhibitor is attributed to its ability to form stable complexes with the active sites of enzymes, thereby preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-phenylpyridazin-3(2H)-one: Lacks the chlorophenyl group, resulting in different chemical properties and biological activities.
4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one:
4-amino-6-(4-fluorophenyl)pyridazin-3(2H)-one: The presence of a fluorine atom alters its electronic properties and interactions with biological targets.
Uniqueness
4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-amino-3-(4-chlorophenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLWBWXNDQKMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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